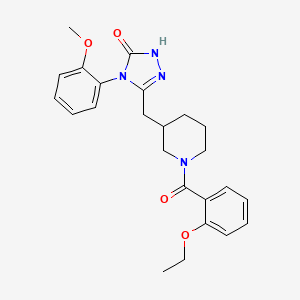

3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-(2-ethoxybenzoyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-3-32-20-12-6-4-10-18(20)23(29)27-14-8-9-17(16-27)15-22-25-26-24(30)28(22)19-11-5-7-13-21(19)31-2/h4-7,10-13,17H,3,8-9,14-16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAALJRSZREVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NNC(=O)N3C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034233-49-1) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features a triazole ring linked to a piperidine moiety and an ethoxybenzoyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N4O4 |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 2034233-49-1 |

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown promising results against various cancer cell lines. A study reported that modifications in the piperidine ring and substituents on the triazole core significantly influenced the potency against HEC1A cells, with IC50 values as low as 2.60 μM for optimized structures .

Key Findings:

- IC50 Values: The compound's efficacy varies with structural modifications. For example, replacing the piperidine with other groups resulted in IC50 values ranging from 2.79 μM to over 100 μM, indicating a strong dependence on molecular structure .

- Mechanism of Action: The mechanism appears to involve the inhibition of specific pathways critical for cancer cell survival and proliferation, although detailed pathways remain under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Piperidine Modifications: Variations in the piperidine ring affect lipophilicity and receptor binding.

- Substituent Effects: Electron-withdrawing groups on the triazole ring enhance potency by stabilizing active conformations.

- Linker Length: The distance between functional groups influences bioavailability and cellular uptake.

Study 1: Anticancer Potency

In one study, a series of triazole derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The lead compound exhibited an IC50 value significantly lower than that of standard treatments, suggesting superior efficacy .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of similar triazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications leading to increased hydrophobicity improved antimicrobial activity .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives of triazoles exhibit significant anticancer properties. The compound in focus has been tested against various cancer cell lines, revealing promising results:

- IC50 Values : The compound's efficacy varies based on structural modifications. For instance, modifications to the piperidine ring have resulted in IC50 values as low as 2.60 μM against HEC1A cells, indicating strong anticancer activity.

- Mechanism of Action : The mechanism appears to involve the inhibition of specific pathways critical for cancer cell survival and proliferation, although detailed pathways are still under investigation.

Case Study: Anticancer Potency

In a study involving a series of triazole derivatives tested against breast cancer cell lines (MCF-7), the lead compound exhibited an IC50 value significantly lower than standard treatments, suggesting superior efficacy. This highlights the potential for further development of this compound as an anticancer agent.

Antimicrobial Applications

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Study Findings : Modifications that increased hydrophobicity were found to enhance antimicrobial activity significantly.

- Application Potential : The compound's ability to combat bacterial infections positions it as a candidate for further research in antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

- Piperidine Modifications : Variations in the piperidine ring can affect lipophilicity and receptor binding, influencing overall efficacy.

- Substituent Effects : Electron-withdrawing groups on the triazole ring enhance potency by stabilizing active conformations.

- Linker Length : The distance between functional groups can influence bioavailability and cellular uptake.

Comparison with Similar Compounds

Triazolone Core Modifications

- Compound 40 () : Methyl 5-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-biphenyl-3-carboxylate

- Gαq-RGS2 Loop Activator (): 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one Retains the triazolone core but lacks the piperidine moiety.

Piperidine/Piperazine Derivatives

- Aprepitant Impurity (): 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one Replaces piperidine with morpholine and introduces bis(trifluoromethyl)phenyl groups. The morpholine ring may reduce conformational flexibility compared to piperidine .

- 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one () :

Aromatic Substituent Variations

- Posaconazole Derivative (): 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Incorporates a benzyloxy-pentan-3-yl chain and piperazine-linked hydroxyphenyl group.

Pharmacological and Binding Comparisons

Receptor Antagonism

- Compound 40 () : Demonstrated P2Y14 receptor antagonism (IC₅₀ = 12 nM). The trifluoroacetyl-piperidine group likely contributes to strong hydrophobic interactions with the receptor, whereas the target compound’s 2-ethoxybenzoyl group may offer a balance between lipophilicity and metabolic stability .

- Gαq-RGS2 Activator () : Exhibited potent Gαq-RGS2 loop activation (EC₅₀ = 0.8 µM). The absence of a piperidine moiety suggests the triazolone core alone is sufficient for this activity, highlighting divergent structure-activity relationships compared to the target compound .

Binding Affinity

- Compound 1 () : Pyrrolidine-based derivative with a docking score of -7.5 and binding constant $ K = 2.1 \times 10^5 \, \text{M}^{-1} $. The smaller pyrrolidine ring may restrict binding pocket access compared to the piperidine in the target compound .

- Compound 4 () : N-[4-hydroxy-3-(1H-1,2,4-triazol-3-thio)phenyl]-4-methoxybenzenesulfonamide showed a lower docking score (-6.8), suggesting that sulfur substitution in the triazole ring reduces affinity relative to the triazolone core .

Physicochemical Properties

- Solubility : The 2-ethoxybenzoyl group in the target compound likely improves solubility in organic solvents compared to the trifluoroacetyl group in Compound 40 (), which may aggregate in aqueous environments .

Data Table: Key Comparative Parameters

Q & A

Q. What are the key synthetic pathways for synthesizing 3-((1-(2-ethoxybenzoyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis involves multi-step reactions: (i) formation of the triazole core via cyclization of hydrazine derivatives with carbonyl intermediates, (ii) functionalization of the piperidine ring via coupling with 2-ethoxybenzoyl chloride under basic conditions (e.g., cesium carbonate), and (iii) alkylation or substitution to attach the methoxyphenyl group. Solvents like dimethylformamide (DMF) or ethanol and temperatures ranging from 50–80°C are critical for optimizing yields . Purification typically employs column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regioselectivity of the triazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. How is the compound’s solubility profile determined for biological assays?

Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry or UV-Vis spectroscopy. Partition coefficients (LogP) are calculated using HPLC retention times or shake-flask methods, providing insights into membrane permeability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from differences in assay conditions (e.g., cell lines, serum concentration). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., enzymatic vs. cell-based) are recommended. Structural analogs with modified substituents (e.g., replacing 2-methoxyphenyl with fluorophenyl) can isolate pharmacophoric contributions .

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

Reaction optimization involves:

- Catalyst screening : Transition metals (e.g., CuI) for azide-alkyne cycloadditions.

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate stability.

- Temperature control : Microwave-assisted synthesis reduces side reactions in heterocycle formation. Process analytical technology (PAT) monitors real-time reaction progress via in-situ FTIR or Raman spectroscopy .

Q. What computational methods predict the compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets (e.g., kinases, GPCRs) by simulating binding to active sites. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling (LigandScout) aligns structural features with known bioactive scaffolds .

Q. How are physicochemical properties like pKa measured for this compound?

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as titrant determines pKa. Half-neutralization potentials (HNP) are plotted against titrant volume to derive acidity constants. UV-spectrophotometric titration complements results for poorly soluble derivatives .

Q. What strategies differentiate this compound’s bioactivity from structurally similar analogs?

Comparative studies include:

- SAR analysis : Systematic variation of substituents (e.g., piperidine vs. pyrrolidine, ethoxy vs. methoxy groups).

- Off-target screening : Broad panels (e.g., Eurofins CEREP) assess selectivity across receptors/enzymes.

- Metabolic stability assays : Liver microsome incubation identifies degradation pathways unique to the compound .

Methodological Challenges and Solutions

Q. How are stereochemical outcomes controlled during piperidine functionalization?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce stereoselectivity. Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) achieves >90% enantiomeric excess (ee) in acyl transfer steps .

Q. What analytical workflows validate purity in multi-step syntheses?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) quantifies impurities at λ = 254 nm. Liquid chromatography-mass spectrometry (LC-MS) detects low-abundance byproducts. Orthogonal methods (e.g., 2D NMR) confirm absence of regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.